

Comparative Spectral Analysis of 1-benzyl-1H-pyrazol-3-amine and Analogs

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Compound of Interest

Compound Name: 1-benzyl-1H-pyrazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characteristics of **1-benzyl-1H-pyrazol-3-amine** and structurally related pyrazole derivatives. Due to the limited availability of public experimental spectral data for **1-benzyl-1H-pyrazol-3-amine**, this guide leverages data from close structural analogs to predict its spectral features. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction to Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.^{[1][2][3][4]} These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][4][5]} Their therapeutic effects are often attributed to their interaction with various signaling pathways, such as the COX and MAP kinase pathways.^{[1][6]} Accurate spectral characterization is paramount for the development and analysis of these bioactive molecules.

Spectral Data Comparison

The following tables summarize the available experimental spectral data for key structural analogs of **1-benzyl-1H-pyrazol-3-amine**. This data provides a basis for predicting the spectral properties of the target compound.

Table 1: ^1H NMR Spectral Data of **1-benzyl-1H-pyrazol-3-amine** Analogs

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
3-Amino-1H-pyrazole	-	5.6 (s, 1H, H4), 7.4 (s, 1H, H5), NH and NH2 protons may vary
1-Phenyl-1H-pyrazol-3-amine	-	6.1 (d, 1H, H4), 7.2-7.8 (m, 5H, Ar-H), 8.2 (d, 1H, H5), NH2 protons may vary
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[7]	CDCl_3	1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH3), 3.81 (s, 3H, OCH3), 4.16 (d, $J = 5.2$ Hz, 2H, NCH2), 5.41 (s, 1H, H-4), 6.90 (d, $J = 8.4$ Hz, 2H, Hm), 7.30 (d, $J = 8.4$ Hz, 2H, Ho)

Expected ^1H NMR for **1-benzyl-1H-pyrazol-3-amine**: Based on the analogs, the spectrum is expected to show signals for the pyrazole ring protons (likely a doublet for H4 and a doublet for H5), a singlet for the benzylic CH2 protons, and multiplets for the aromatic protons of the benzyl group. The NH2 protons will likely appear as a broad singlet.

Table 2: ^{13}C NMR Spectral Data of **1-benzyl-1H-pyrazol-3-amine** Analogs

Compound	Solvent	Chemical Shift (δ , ppm)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[7]	CDCl_3	30.6 (CH3, tBu), 32.3 (Cq, tBu), 34.2 (NCH3), 50.1 (NCH2), 55.4 (OCH3), 85.2 (CH, C-4), 114.2 (2CH, Cm), 129.4 (2CH, Co), 130.9 (Cq, Ci), 148.1 (Cq, C-5), 159.3 (Cq, Cp), 160.7 (Cq, C-3)

Expected ^{13}C NMR for **1-benzyl-1H-pyrazol-3-amine**: The spectrum should display signals for the pyrazole ring carbons, the benzylic CH_2 carbon, and the aromatic carbons of the benzyl group.

Table 3: IR Spectral Data of **1-benzyl-1H-pyrazol-3-amine** Analogs

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
3-Amino-1H-pyrazole	-	N-H stretching (primary amine), C=N stretching, C-N stretching
1-Phenyl-3-methyl-5-aminopyrazole ^[8]	Gas Phase	N-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ^[7]	ATR	3243 (N-H), 2958, 2863 (C-H), 1611 (C=Npyrazole), 1558, 1506 (C=C)

Expected IR for **1-benzyl-1H-pyrazol-3-amine**: The IR spectrum is expected to show characteristic bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and benzylic groups, and C=N and C=C stretching vibrations from the pyrazole and benzene rings.

Table 4: Mass Spectrometry Data of **1-benzyl-1H-pyrazol-3-amine** Analogs

Compound	Ionization Mode	m/z (Observed)	Interpretation
1-Phenyl-3-methyl-5-aminopyrazole ^[9]	El	173	Molecular Ion [M] ⁺
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ^[7]	El	271 (86%)	[M] ⁺

Expected Mass Spectrum for **1-benzyl-1H-pyrazol-3-amine**: The mass spectrum should show a molecular ion peak at m/z 173, corresponding to its molecular weight. Common fragmentation patterns may include the loss of the benzyl group or fragments from the pyrazole ring.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

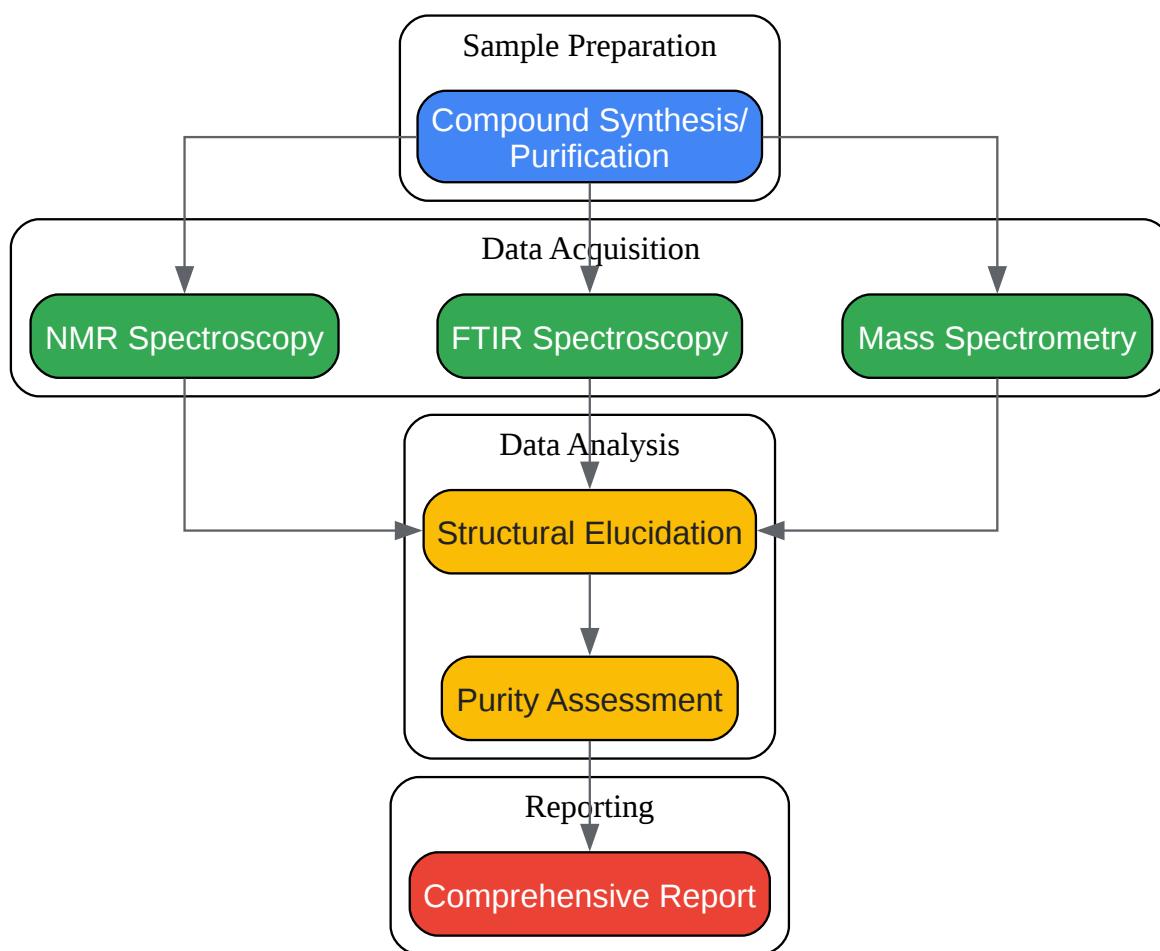
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Scan range: 4000-400 cm⁻¹.
 - Number of scans: 16-32.
 - Resolution: 4 cm⁻¹.
- Data Processing: Perform a background scan before scanning the sample. The software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Data Acquisition:
 - EI-MS: Introduce the sample directly or via a gas chromatograph (GC).
 - ESI-MS: Infuse the sample solution directly or via a liquid chromatograph (LC).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

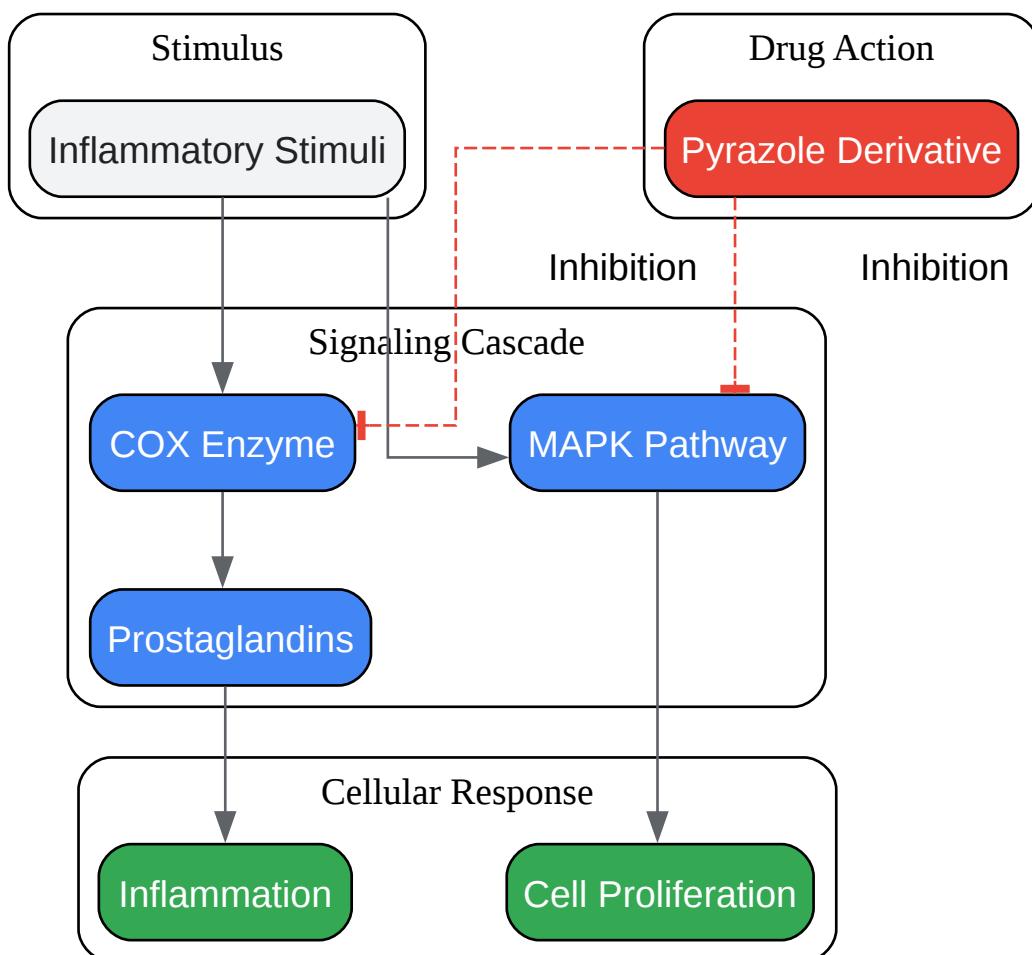
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectral data acquisition and a representative signaling pathway involving pyrazole derivatives.



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Caption: Workflow for Spectral Characterization.



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Caption: Pyrazole Derivative Signaling Pathway Inhibition.

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